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OSI-930 dosing schedule 500 mg twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 0si-930

CAS No.: 728033-96-3

Cat. No.: S548158

Clinical Dosing Schedule & Key Findings

The phase I trial employed two schedules, but the BID schedule was primarily developed to improve drug

exposure. The table below summarizes the core findings for the 500 mg BID regimen [1]:

Parameter Summary for 500 mg BID Schedule

Recommended Phase Il Dose 500 mg, twice daily [1]
Maximum Tolerated Dose (MTD) 500 mg, twice daily (established as MTD) [1]

Dose-Limiting Toxicities (DLTs) Grade 3 rash (n=2) and Grade 4 y-glutamyltransferase (n=1) at
600 mg BID [1]

Most Common Adverse Events Fatigue, diarrhea, nausea, and rash [1]
(G1-2)

Administration Orally with food [1]

Capsule Formulations 25 mg and 100 mg capsules [1]

Supporting Pharmacodynamic & Antitumor Activity

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s548158?utm_src=pdf-body
https://www.smolecule.com/products/s548158?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880798/
https://www.smolecule.com/products/s548158?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Proof-of-mechanism for the 500 mg BID dose was supported by several translational pharmacodynamic

studies conducted in the trial [1]:

Assessment Key Findings at Doses 2400 mg BID

Method v < - <

Plasma Substantial decreases in soluble VEGFR?2 levels were observed [1].

SsVEGFR2

DCE-MRI Anti-angiogenic activity was shown in 4 out of 6 assessed patients [1].

FDG-PET Metabolic partial responses were seen in 4 out of 9 patients with GIST [1].
Antitumor RECIST partial response in advanced ovarian cancer (n=1); RECIST stable disease
Activity in imatinib-resistant GIST (11/19 patients, median duration 126 days) [1].

Mechanism of Action & Preclinical Profile

0SI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary mechanism of

action involves dual targeting of key pathways [2] [3]:

¢ Inhibition of c-Kit: Reduces cancer cell proliferation and induces apoptosis in tumors driven by Kit,
such as gastrointestinal stromal tumors (GIST) [2].

¢ Inhibition of VEGFR-2 (KDR): Blocks angiogenesis, a critical process for tumor growth and
metastasis, by targeting the VEGF signaling pathway in endothelial cells [2].

The following diagram illustrates the core mechanism of action of OSI-930 and the logical path from its

administration to its antitumor effects, as demonstrated in preclinical and clinical studies.
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Experimental Protocols for Research

For scientists conducting preclinical research with OSI-930, the following experimental details are relevant.

The table below summarizes key in vitro and in vivo protocols from the literature [3].

Parameter Experimental Details
In Vitro Kinase KDR (VEGFR-2): 9 nM; c-Kit: 80 nM; CSF-1R: 15 nM; c-Raf: 41 nM [3].
Assay (ICso)
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Parameter Experimental Details
Cell Proliferation Cell Lines: HMC-1 (c-Kit driven mast cell leukemia). Method: Cells seeded in
Assay 96-well plates, treated with OSI-930 (0-1 uM) for 48 hours. Cell viability quantified

using luminescent ATP-based assay (CellTiter-Glo) [3].

Apoptosis Assay Method: Caspase 3/7 enzymatic activity measured in HMC-1 cells after 48-hour
treatment with OSI-930. Reported ECso of 34 nM [3].

In Vivo Formulation: Suspension in vehicle (e.g., CMC-Na). Dosage: <200 mg/kg via
Administration oral gavage. Models: Human tumor xenografts in CD-1 nu/nu mice (e.g., HMC-1,
COLO-205) [3].

Important Research Considerations

¢ Trial Status: The clinical development of OSI-930 was discontinued after Phase | [4]. The information
provided is for research purposes only.

¢ Food Intake: In the clinical trial, OSI-930 was administered with food, which may impact
bioavailability and should be controlled for in animal studies [1].

¢ Formulation Change: The manufacturing method for the active drug substance changed during the
clinical trial (from screened to micronized material). Researchers should be aware that the formulation
used could affect dissolution and absorption kinetics [1].

I hope these detailed application notes and protocols assist in your research on tyrosine kinase inhibitors.

Should you require further information on specific assay methodologies, feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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